

semicarbazide hydrochloride Sn vacancy reduction tin perovskites

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Semicarbazide hydrochloride

CAS No.: 563-41-7; 18396-65-1

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Frequently Asked Questions (FAQs)

- **Q1: What is the primary function of SEM-HCl in tin-based perovskite solar cells (TPSCs)?**
 - **A1:** SEM-HCl acts as an additive that chemically passivates deep-level traps in tin perovskite films. Its O=C-N functional group coordinates with undercoordinated Sn²⁺ ions and suppresses the formation of Sn vacancies. This leads to a reduction in non-radiative recombination and inhibits the oxidation of Sn²⁺ to Sn⁴⁺, thereby enhancing both device efficiency and operational stability [1] [2] [3].
- **Q2: What specific performance improvements can be expected from using SEM-HCl?**
 - **A2:** The research reported a champion power conversion efficiency (PCE) of **10.9%** for inverted TPSCs using the SEM-HCl additive. Furthermore, the unencapsulated devices demonstrated exceptional stability, maintaining nearly **100% of their initial efficiency** after 100 hours of continuous operation under AM 1.5 illumination [1] [4] [2].
- **Q3: How does SEM-HCl improve the material properties of the perovskite film?**
 - **A3:** The incorporation of SEM-HCl results in higher-quality films, characterized by [1] [5]:
 - **Enhanced Crystallinity:** Stronger and more ordered diffraction peaks in XRD patterns.
 - **Improved Morphology:** Reduced surface pitting and a smoother film surface (RMS roughness decreased from 32.3 nm to 24.1 nm).

- **Superior Optoelectronic Properties:** Increased photoluminescence (PL) intensity and a longer average charge carrier lifetime (from 1.29 ns to 3.91 ns).

Troubleshooting Guide

Here is a summary of key experimental parameters and potential issues related to the use of SEM-HCl, compiled from the research.

Aspect	Details & Parameters
Recommended Additive Concentration	3 mol% relative to the perovskite precursor [1] [5].
Compatible Antisolvent	Chlorobenzene (CB). SEM-HCl is insoluble in CB, making it suitable for this antisolvent engineering process [1].
Annealing Condition	70°C after antisolvent treatment [1] [5].
Common Issue: Low PL Intensity/Short Lifetime	Potential Cause: Ineffective defect passivation. Solution: Verify the chemical interaction between the O=C group of SEM-HCl and Sn ²⁺ ions via FTIR (look for a shift in the C=O stretching vibration from 1590 cm ⁻¹ to 1613 cm ⁻¹) [1] [5].
Common Issue: High Surface Roughness	Potential Cause: Non-optimal crystallization. Solution: Ensure the formation of a transitional SnI ₂ ·3DMSO intermediate phase using DMSO as a solvent to achieve a homogeneous, pinhole-free film [6].

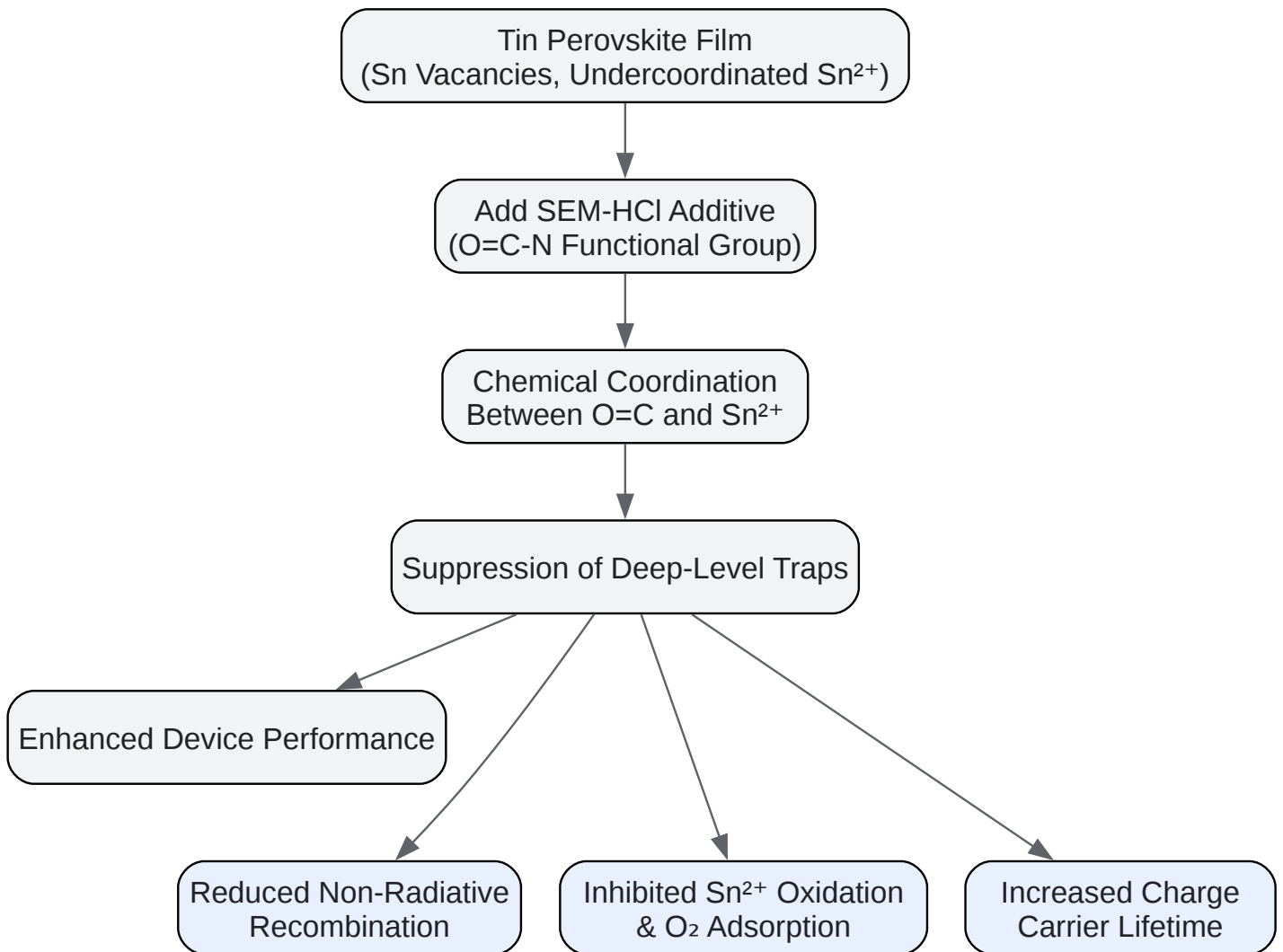
Detailed Experimental Protocol

Methodology: Incorporation of SEM-HCl into FA_{0.75}MA_{0.25}SnI₃ Perovskite Films [1] [5]

- **Precursor Solution Preparation:** Prepare the tin perovskite precursor solution (FA_{0.75}MA_{0.25}SnI₃) in a mixed solvent. Add **3 mol% of SEM-HCl** to this precursor solution and mix thoroughly.
- **Film Deposition:** Spin-coat the precursor solution containing SEM-HCl onto the substrate using a one-step spin-coating method.

- **Antisolvent Treatment:** Near the end of the spin-coating process, drop chlorobenzene (CB) onto the spinning wet film as an antisolvent.
- **Annealing:** Immediately transfer the film to a hotplate and anneal at **70°C** to crystallize the perovskite film.

The following diagram illustrates the mechanism of defect suppression by SEM-HCl in the tin perovskite structure.



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The mechanism of defect suppression by SEM-HCl involves chemical coordination with undercoordinated Sn²⁺ ions, reducing deep-level traps and improving performance.

Key Characterization Techniques for Verification

- **FTIR Spectroscopy:** Confirm the chemical interaction by observing a shift in the C=O stretching vibration peak [1] [5].
- **X-ray Photoelectron Spectroscopy (XPS):** Analyze the Sn spectra to investigate the coordination state and confirm the suppression of Sn⁴⁺ formation [1] [5].
- **Kelvin Probe Force Microscopy (KPFM):** Measure the surface potential. A shift in contact potential from -0.4 eV (control) to -0.1 eV (with SEM-HCl) indicates a reduction in hole concentration and Sn vacancies [1] [5].
- **Time-Resolved Photoluminescence (TRPL):** Quantify the improvement in charge carrier lifetime, which should increase significantly with effective passivation [1].

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To cite this document: Smolecule. [semicarbazide hydrochloride Sn vacancy reduction tin perovskites]. Smolecule, [2026]. [Online PDF]. Available at:

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